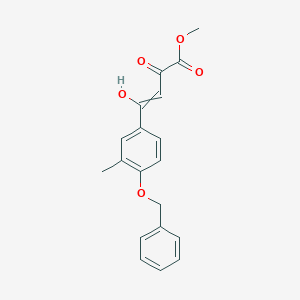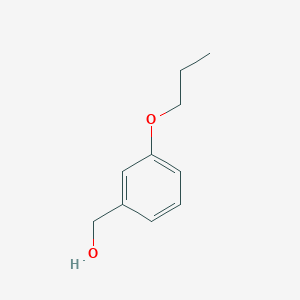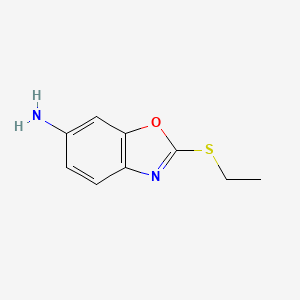![molecular formula C11H20BrNO B1517013 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1061458-45-4](/img/structure/B1517013.png)
1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Vue d'ensemble
Description
“1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one” is a chemical compound with the CAS Number: 1061458-45-4 . It has a molecular weight of 262.19 and its IUPAC name is 4-(bromomethyl)-1-(2,2-dimethylpropanoyl)piperidine . It is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20BrNO/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 . This indicates that the compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The bromomethyl group is attached to one of the carbon atoms in the ring, and the 2,2-dimethylpropanoyl group is attached to the nitrogen atom in the ring.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.Applications De Recherche Scientifique
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of piperidine, which share structural similarities with "1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one", have been explored for their potential as therapeutic agents. For instance, compounds containing piperidine rings have been studied for their gastric antisecretory properties, suggesting potential applications in the treatment of peptic ulcer disease (Scott et al., 1983). Furthermore, derivatives have been investigated for their antimicrobial activities, indicating the broad utility of piperidine-based compounds in developing new antimicrobial agents (Prakash et al., 2013).
Organic Synthesis and Chemical Properties
In organic synthesis, the structural attributes of piperidine derivatives, akin to the subject compound, facilitate various chemical transformations. For example, research has delved into the synthesis and characterization of specific piperidine derivatives, highlighting their potential in creating novel chemical entities with significant applications (Bi, 2014). The exploration of hydrogen-bonding patterns in enaminones featuring piperidine analogs also exemplifies the compound's utility in studying molecular interactions and crystal engineering (Balderson et al., 2007).
Molecular Interactions and Drug Design
The study of molecular interactions, especially in drug design, benefits from the examination of piperidine-containing compounds. Investigations into the influence of methyl substituents and N-oxide formation on piperidine derivatives have provided insights into molecular geometry and intermolecular interactions, which are crucial for the design of anticonvulsant drugs (Żesławska et al., 2020). Moreover, the synthesis and bioactivity of thiourea derivatives related to piperidine underscore the versatility of piperidine scaffolds in developing compounds with potential biological applications (Tian et al., 2009).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Orientations Futures
The future directions of research on this compound could involve exploring its potential biological activities, given the known activities of other piperidine derivatives . Additionally, research could be conducted to improve the synthesis of this compound and to explore its reactivity in various chemical reactions.
Propriétés
IUPAC Name |
1-[4-(bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLSDKCGQDGISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







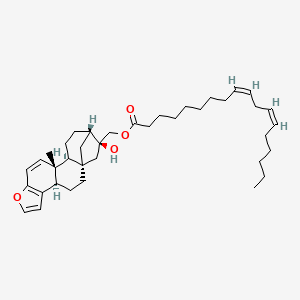

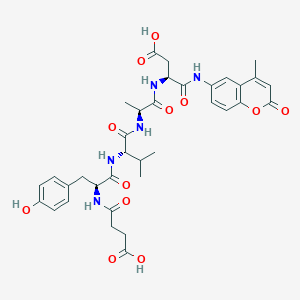
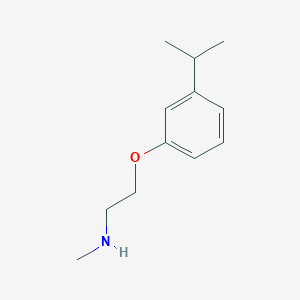
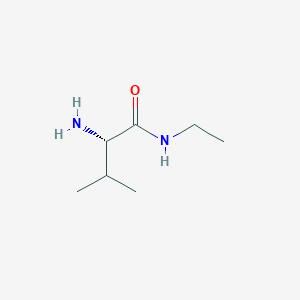
![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)
